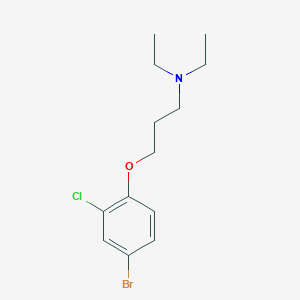
3-(4-bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine
Übersicht
Beschreibung
3-(4-bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine (3-BCPDE) is a synthetic amine that has been widely studied in scientific research due to its unique properties. It has been used in a variety of experiments, ranging from drug development to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of related compounds to 3-(4-bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine have been extensively researched. For instance, the synthesis of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine through a three-step pathway demonstrates the chemical versatility and potential of halogenated compounds in developing new molecules with specific properties. These compounds were characterized using various analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectral analysis, further confirmed by single-crystal X-ray diffraction studies (Nadaf et al., 2019).
Chemical Reactions and Mechanisms
Research into the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex highlights the compound's role in chemical synthesis, particularly in achieving high yields and excellent chemoselectivity. This research underscores the importance of such compounds in facilitating specific chemical reactions, contributing significantly to organic synthesis (Ji et al., 2003).
Potential Applications in Material Science
The study on chemosensitive chlorophyll derivatives for the optical detection of various amines showcases an innovative application of related compounds in developing new materials for sensing technologies. This research could pave the way for the creation of advanced sensors based on chemical derivatives of chlorophyll, which could have wide-ranging applications in environmental monitoring and analytical chemistry (Tamiaki et al., 2013).
Contributions to Organic Chemistry
The development of a general process for the haloamidation of olefins, involving the addition of a bromine atom and an amide nitrogen to an olefinic double bond, illustrates the foundational role of halogenated compounds in organic chemistry. This methodology opens up new pathways for synthesizing vicinal bromoamides, N-acyl aziridines, and oxazolines, showcasing the broad applicability of these reactions in creating diverse chemical entities (Yeung et al., 2006).
Eigenschaften
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO/c1-3-16(4-2)8-5-9-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNALLTVIWWMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



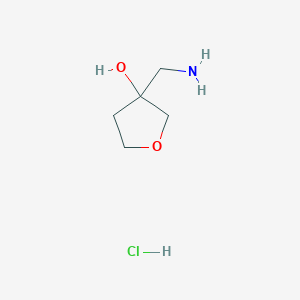
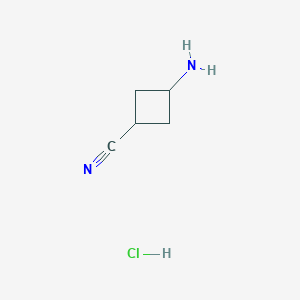

![N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride](/img/structure/B1529064.png)
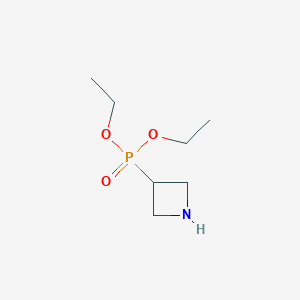







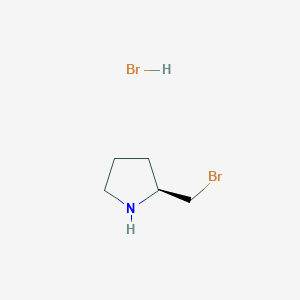
![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)